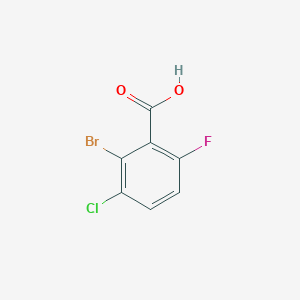

2-Bromo-3-chloro-6-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-chloro-6-fluorobenzoic acid is a solid compound . It has a CAS number of 1805575-76-1 and a molecular weight of 253.45 . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2-Bromo-3-chloro-6-fluorobenzoic acid can be achieved using o-fluorobenzonitrile as an initial raw material . The process involves nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-chloro-6-fluorobenzoic acid is CHBrClFO . The average mass is 253.453 Da and the monoisotopic mass is 251.898895 Da .Physical And Chemical Properties Analysis

2-Bromo-3-chloro-6-fluorobenzoic acid is a solid at room temperature . It has a molecular weight of 253.45 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Regioselective Ortho-Lithiation

The deprotonation of fluoroarenes carrying chlorine or bromine as additional substituents occurs predominantly at positions adjacent to fluorine when treated with specific lithiation agents. This process is crucial for the synthesis of halogenated benzoic acids, providing a pathway for the synthesis of compounds like 2-Bromo-3-chloro-6-fluorobenzoic acid (Mongin & Schlosser, 1996).

Chemoselectivity in Carbonylation

The cobalt-catalysed methoxycarbonylation process emphasizes the chemoselectivity and regio-selectivity of reactions involving halogenated benzoic acids. This method provides a platform for the synthesis of fluorinated benzoic acids, including 2-Bromo-3-chloro-6-fluorobenzoic acid, preserving the fluorine substituents and indicating the potential for anion-radical activation of aryl halides by a cobalt catalyst (Boyarskiy et al., 2010).

Adsorption Studies

Insights into the adsorption behaviors of halogenated benzoic acids on electrodes in acidic media were provided through studies that revealed the presence of flat lying and vertically adsorbed species at different potentials. This research aids in understanding the electrochemical properties of halogenated benzoic acids (Ikezawa et al., 2006).

Photodecarboxylation and Structural Characterization

The study of 2-Chloro-6-fluorobenzoic acid under low temperatures revealed the existence of multiple conformers and the process of photodecarboxylation when exposed to UV light. This research provides foundational knowledge for understanding the photophysical properties of similar compounds (Kuş, 2017).

Environmental Degradation and Microbial Utilization

- Microbial Degradation: A strain of Pseudomonas putida was found to utilize halogenated benzoic acids, including 2-bromo-, 2-chloro-, and 2-fluorobenzoate, as sole carbon and energy sources. This discovery has implications for the biodegradation of environmental pollutants and provides insights into the microbial metabolism of halogenated aromatic compounds (Engesser & Schulte, 1989).

Safety and Hazards

The compound is classified under Hazard Statements as H335 - Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, H302 - Acute Toxicity (Oral) Category 4, H315 - Skin Corrosion/Irritation Category 2, H319 - Serious Eye Damage/Eye Irritation Category 2 . In case of contact with eyes or skin, it is advised to wash out immediately with fresh running water .

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, depending on their specific functional groups .

Mode of Action

The mode of action of 2-Bromo-3-chloro-6-fluorobenzoic acid involves interactions with its targets through its bromine, chlorine, and fluorine atoms. These halogens can participate in various types of chemical reactions, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

It is known that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific functional groups .

Result of Action

It is known that benzoic acid derivatives can have a variety of effects at the molecular and cellular level, depending on their specific functional groups .

properties

IUPAC Name |

2-bromo-3-chloro-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHJOINDFUKSMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-6-fluorobenzoic acid | |

CAS RN |

1805575-76-1 |

Source

|

| Record name | 2-Bromo-3-chloro-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)

![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)